![molecular formula C19H16N2O2 B1404271 3-[(5-Methoxy-1-methyl-1H-indol-3-YL)methylene]-1,3-dihydro-2H-indol-2-one CAS No. 856435-23-9](/img/structure/B1404271.png)
3-[(5-Methoxy-1-methyl-1H-indol-3-YL)methylene]-1,3-dihydro-2H-indol-2-one
Overview
Description
This compound belongs to the class of organic compounds known as indole-3-acetic acid derivatives . These are compounds containing an acetic acid (or a derivative) linked to the C3 carbon atom of an indole .
Synthesis Analysis
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives . Based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were synthesized .Chemical Reactions Analysis
The plausible mechanism is depicted in Scheme 13, which started through the nucleophilic addition of hydrazine hydrate 36 to phthalic anhydride 35 to yield intermediate 38, followed by the dehydration reaction to form phthalhydrazide 39 .Scientific Research Applications
Photochromic Properties and Structural Analysis
Research has indicated that compounds similar to 3-[(5-Methoxy-1-methyl-1H-indol-3-YL)methylene]-1,3-dihydro-2H-indol-2-one demonstrate notable photochromic properties. For example, a study by Balenko et al. (2010) on heterocyclic fulgides, which are structurally related, shows these compounds exhibit photochromism, high thermal stability, and fluorescence. These properties were analyzed using X-ray diffraction analysis, NMR spectroscopy, and electronic absorption spectroscopy, underscoring their potential in photochemical applications (Balenko et al., 2010).
Synthesis and Chemical Reactivity
Another aspect of scientific research on similar compounds involves their synthesis and reactivity. Makarova et al. (2011) synthesized new hetarylethenes, including variants of the 3-[(5-Methoxy-1-methyl-1H-indol-3-YL)methylene]-1,3-dihydro-2H-indol-2-one, which showed photochromic properties in solution. The study also determined the molecular and crystal structure of these compounds, providing insights into their stability and fluorescence properties (Makarova et al., 2011).
Antimicrobial Activities
Indole derivatives, closely related to the compound , have also been explored for their biological activities. For instance, Carrasco et al. (2020) synthesized and characterized indole-3-carbaldehyde semicarbazone derivatives, examining their in vitro antibacterial activities against various bacterial strains. This study reveals the potential of these compounds in antimicrobial applications (Carrasco et al., 2020).
Crystal Structure and Molecular Modeling
Understanding the crystal structure of such compounds is crucial for their applications. Poorheravi et al. (2008) analyzed the crystal structure of a similar compound, providing valuable data on its molecular conformation and potential interactions (Poorheravi et al., 2008).
Future Directions
properties
IUPAC Name |
(3E)-3-[(5-methoxy-1-methylindol-3-yl)methylidene]-1H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c1-21-11-12(15-10-13(23-2)7-8-18(15)21)9-16-14-5-3-4-6-17(14)20-19(16)22/h3-11H,1-2H3,(H,20,22)/b16-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQWMJSNFXWRTC-CXUHLZMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)OC)C=C3C4=CC=CC=C4NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=C1C=CC(=C2)OC)/C=C/3\C4=CC=CC=C4NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Methoxy-1-methyl-1H-indol-3-YL)methylene]-1,3-dihydro-2H-indol-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



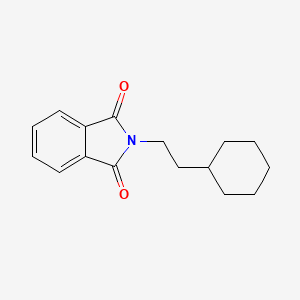
![(2S,3S)-2,3-dihydroxy-3-[(2-methylphenyl)carbamoyl]propanoic acid](/img/structure/B1404189.png)
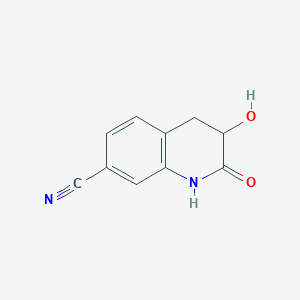
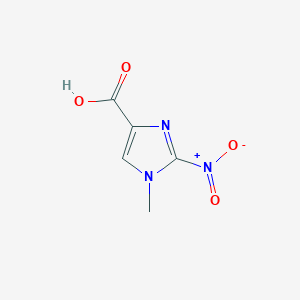
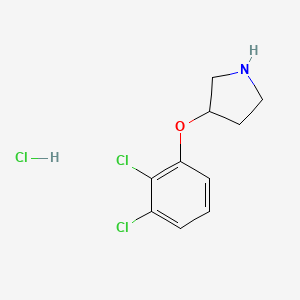
![2-Oxa-7-azaspiro[3.5]nonane oxalate](/img/structure/B1404197.png)
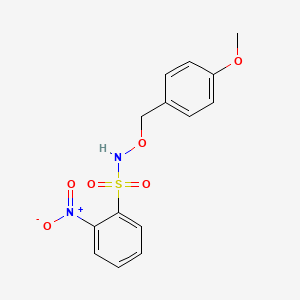
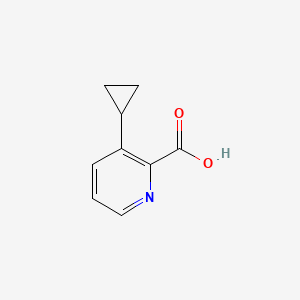
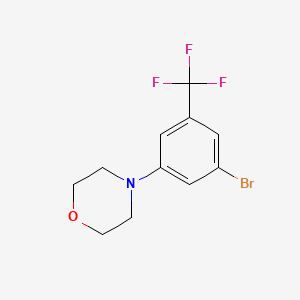
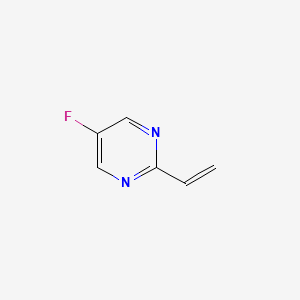
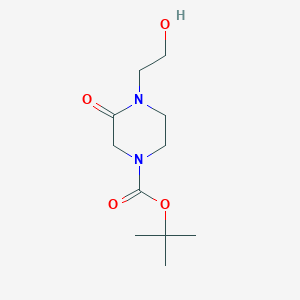
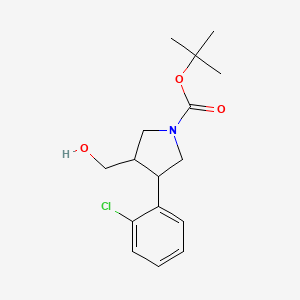
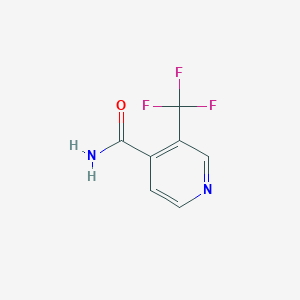
![8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane](/img/structure/B1404210.png)